molecular formula C18H14N2O6 B10899018 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid

4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B10899018
M. Wt: 354.3 g/mol
InChI Key: HQFAUWYBSXLCOZ-UHFFFAOYSA-N
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Description

4-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a furan ring, which is further connected to a pyrimidine derivative. The intricate structure of this compound makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Derivative: Starting with a suitable pyrimidine precursor, such as 1,3-dimethyluracil, the compound undergoes a series of reactions to introduce the necessary functional groups.

    Furan Ring Formation: The furan ring is synthesized separately, often through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The pyrimidine derivative is then coupled with the furan ring using a suitable linker, such as a methylene bridge, under controlled conditions.

    Benzoic Acid Attachment: Finally, the benzoic acid moiety is introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a more saturated form.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators. The pyrimidine moiety, in particular, is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic applications. Its structural features suggest it could be developed into drugs for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan and benzoic acid moieties may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]-2-FURYL}BENZENESULFONAMIDE
  • N-[(1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ASPARTIC ACID

Uniqueness

Compared to similar compounds, 4-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in the design of new chemical entities for research and industrial applications.

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

4-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C18H14N2O6/c1-19-15(21)13(16(22)20(2)18(19)25)9-12-7-8-14(26-12)10-3-5-11(6-4-10)17(23)24/h3-9H,1-2H3,(H,23,24)

InChI Key

HQFAUWYBSXLCOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)C(=O)N(C1=O)C

Origin of Product

United States

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